molecular formula C6H5N3O2 B14717738 5-Diazo-2-nitrocyclohexa-1,3-diene CAS No. 22719-27-3

5-Diazo-2-nitrocyclohexa-1,3-diene

Cat. No.: B14717738
CAS No.: 22719-27-3
M. Wt: 151.12 g/mol
InChI Key: SSQQBRZUIXIPIP-UHFFFAOYSA-N
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Description

5-Diazo-2-nitrocyclohexa-1,3-diene is an organic compound characterized by the presence of both diazo and nitro functional groups attached to a cyclohexa-1,3-diene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Diazo-2-nitrocyclohexa-1,3-diene typically involves the reaction of diazo compounds with nitro-substituted cyclohexadienes. One common method is the reaction between diazo esters and nitroalkenes, which can be catalyzed by transition metals such as copper or palladium . The reaction conditions often require an inert atmosphere and controlled temperatures to ensure the stability of the diazo group.

Industrial Production Methods

Industrial production of this compound may involve large-scale diazotization reactions, where nitrocyclohexadienes are treated with diazotizing agents under controlled conditions. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

5-Diazo-2-nitrocyclohexa-1,3-diene undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form nitro-substituted cyclohexadienones.

    Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in amino-substituted cyclohexadienes.

    Substitution: The diazo group can participate in substitution reactions, leading to the formation of various substituted cyclohexadienes.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent decomposition of the diazo group.

Major Products

The major products formed from these reactions include nitro-substituted cyclohexadienones, amino-substituted cyclohexadienes, and various substituted cyclohexadienes, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

5-Diazo-2-nitrocyclohexa-1,3-diene has several scientific research applications:

Mechanism of Action

The mechanism by which 5-Diazo-2-nitrocyclohexa-1,3-diene exerts its effects involves the reactivity of the diazo and nitro groups. The diazo group can undergo decomposition to generate reactive intermediates, such as carbenes, which can then participate in various chemical reactions. The nitro group can influence the electronic properties of the molecule, affecting its reactivity and interaction with other molecules .

Comparison with Similar Compounds

Similar Compounds

    1,3-Cyclohexadiene: A similar compound with a cyclohexa-1,3-diene ring but lacking the diazo and nitro groups.

    2-Nitrocyclohexa-1,3-diene: Similar to 5-Diazo-2-nitrocyclohexa-1,3-diene but without the diazo group.

    5-Diazo-1,3-cyclohexadiene: Similar but lacks the nitro group.

Uniqueness

The combination of these functional groups allows for a wide range of chemical transformations and makes the compound valuable in various research and industrial contexts .

Properties

CAS No.

22719-27-3

Molecular Formula

C6H5N3O2

Molecular Weight

151.12 g/mol

IUPAC Name

5-diazo-2-nitrocyclohexa-1,3-diene

InChI

InChI=1S/C6H5N3O2/c7-8-5-1-3-6(4-2-5)9(10)11/h1,3-4H,2H2

InChI Key

SSQQBRZUIXIPIP-UHFFFAOYSA-N

Canonical SMILES

C1C=C(C=CC1=[N+]=[N-])[N+](=O)[O-]

Origin of Product

United States

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